molecular formula C20H23N5O3 B14236893 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine CAS No. 376629-26-4

9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine

Cat. No.: B14236893
CAS No.: 376629-26-4
M. Wt: 381.4 g/mol
InChI Key: HQUQVRWDKQHIOE-UHFFFAOYSA-N
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Description

9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a pent-4-yn-1-yl group and a 3,4,5-trimethoxyphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a purine derivative with a pent-4-yn-1-yl halide, followed by the introduction of the 3,4,5-trimethoxyphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
  • This compound derivatives
  • Other purine derivatives with similar substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

376629-26-4

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

9-pent-4-ynyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine

InChI

InChI=1S/C20H23N5O3/c1-5-6-7-8-25-16(24-17-19(21)22-12-23-20(17)25)11-13-9-14(26-2)18(28-4)15(10-13)27-3/h1,9-10,12H,6-8,11H2,2-4H3,(H2,21,22,23)

InChI Key

HQUQVRWDKQHIOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NC3=C(N=CN=C3N2CCCC#C)N

Origin of Product

United States

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